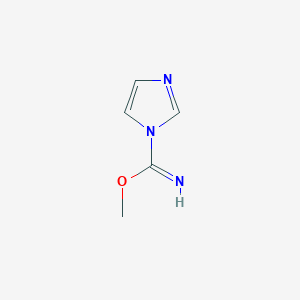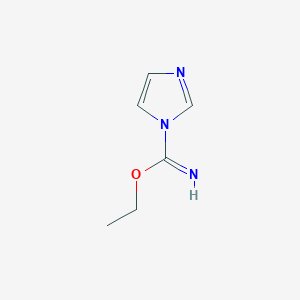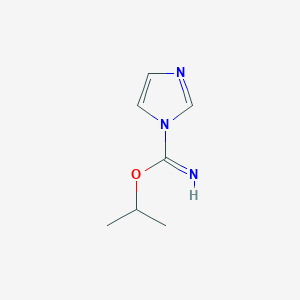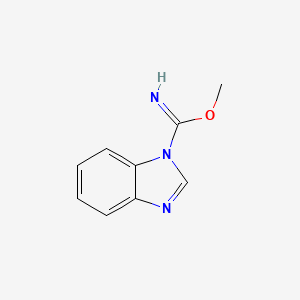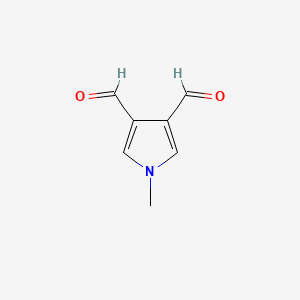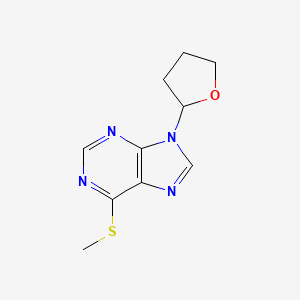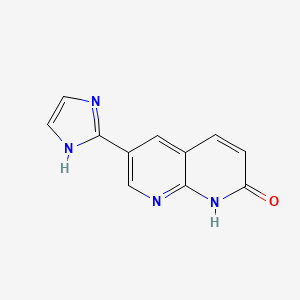
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
概要
説明
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that features both imidazole and naphthyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules and participate in diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminonicotinic acid with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the naphthyridine ring, resulting in partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes is exploited in the design of catalysts and sensors.
作用機序
The mechanism by which 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The naphthyridine ring can intercalate with DNA, influencing gene expression and cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites or metal cofactors.
Receptors: It can modulate receptor activity by interacting with binding sites, altering signal transduction pathways.
類似化合物との比較
2-(1H-imidazol-2-yl)pyridine: Similar in structure but lacks the extended naphthyridine ring.
1,8-Naphthyridine: Lacks the imidazole ring, affecting its chemical reactivity and biological activity.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with different ring fusion, leading to distinct properties.
Uniqueness: 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one is unique due to the combination of imidazole and naphthyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.
特性
IUPAC Name |
6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-9-2-1-7-5-8(6-14-11(7)15-9)10-12-3-4-13-10/h1-6H,(H,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCPAAKZBMFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485917 | |
| Record name | 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-60-9 | |
| Record name | 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one](/img/structure/B3352793.png)
